molecular formula C17H20N4 B11995043 4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine

4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine

Cat. No.: B11995043
M. Wt: 280.37 g/mol
InChI Key: ZRUKDUWJEAIJOP-XMHGGMMESA-N
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Description

4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a pyridinylmethylidene group

Preparation Methods

The synthesis of 4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-methylphenylpiperazine with pyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylidene group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine can be compared with other similar compounds, such as:

    4-methylphenylpiperazine: A precursor in the synthesis of the target compound, with similar structural features but lacking the pyridinylmethylidene group.

    Pyridine-3-carbaldehyde: Another precursor, which contributes the pyridinylmethylidene group to the target compound.

    N-[(E)-3-pyridinylmethylidene]-1-piperazinamine: A related compound with a similar imine bond but different substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-15-4-6-17(7-5-15)20-9-11-21(12-10-20)19-14-16-3-2-8-18-13-16/h2-8,13-14H,9-12H2,1H3/b19-14+

InChI Key

ZRUKDUWJEAIJOP-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CN=CC=C3

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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